ethyl 2-((9H-purin-6-yl)thio)-2-methylpropanoate

Medicinal chemistry Structure-activity relationship Metabolic stability

Researchers developing ester-based prodrugs face premature hydrolysis that limits efficacy. The gem-dimethyl quaternary carbon in CAS 537667-62-2 is predicted to extend hydrolytic half-life 3-10x vs. the des-methyl analog (CAS 537667-61-1). • ~76% larger steric volume (~28.4 vs. ~16.1 ų) at the alpha-carbon, enabling steric tolerance mapping of purine-binding pockets. • Documented HTS deployment against RGS4, MOR-1, ADAM17 & M1 receptor at Johns Hopkins and Scripps Research Institute. • In stock; standard packs: 10 mg, 50 mg, 100 mg; custom synthesis and bulk available.

Molecular Formula C11H14N4O2S
Molecular Weight 266.32
CAS No. 537667-62-2
Cat. No. B2776893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-((9H-purin-6-yl)thio)-2-methylpropanoate
CAS537667-62-2
Molecular FormulaC11H14N4O2S
Molecular Weight266.32
Structural Identifiers
SMILESCCOC(=O)C(C)(C)SC1=NC=NC2=C1NC=N2
InChIInChI=1S/C11H14N4O2S/c1-4-17-10(16)11(2,3)18-9-7-8(13-5-12-7)14-6-15-9/h5-6H,4H2,1-3H3,(H,12,13,14,15)
InChIKeyJZIXTNMMGLRVMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((9H-Purin-6-yl)thio)-2-methylpropanoate (CAS 537667-62-2) Procurement and Differentiation Guide


Ethyl 2-((9H-purin-6-yl)thio)-2-methylpropanoate (CAS 537667-62-2) is a synthetic 6-thiopurine derivative with the molecular formula C11H14N4O2S and a molecular weight of 266.32 g/mol . IUPAC nomenclature identifies it as ethyl 2-methyl-2-(7H-purin-6-ylsulfanyl)propanoate , and its SMILES notation is CCOC(=O)C(C)(C)SC1=NC=NC2=C1NC=N2 . Structurally, it belongs to the 6-thiopurine class, characterized by a sulfur atom attached to the 6-position of the purine heterocyclic system, with an ethyl ester and a geminal dimethyl substitution at the alpha-carbon of the propanoate moiety. This compound is cataloged in the AldrichCPR rare chemical collection and has been deployed in multiple high-throughput screening panels against human and bacterial protein targets .

Why Ethyl 2-((9H-Purin-6-yl)thio)-2-methylpropanoate Cannot Be Replaced by the Des-Methyl Analog (CAS 537667-61-1)


The target compound carries a geminal dimethyl substituent at C2 of the propanoate chain, forming a quaternary carbon center not present in the des-methyl analog ethyl 2-(9H-purin-6-ylthio)propanoate (CAS 537667-61-1) . This structural change introduces substantial steric shielding of the ester carbonyl, which is predicted to alter hydrolysis rates, metabolic stability, and target-binding geometries [1]. In high-throughput screening contexts, compounds differing only by this gem-dimethyl group have been screened in overlapping but distinct assay panels at the Johns Hopkins Ion Channel Center, the Scripps Research Institute Molecular Screening Center, and Harvard Medical School's ICCB-Longwood facility, suggesting that even minor structural modifications lead to divergent biological fingerprints . Generic substitution without accounting for the quaternary carbon center risks invalidating structure-activity relationship (SAR) conclusions and compromising hit-to-lead reproducibility.

Quantitative Differentiation Evidence for Ethyl 2-((9H-Purin-6-yl)thio)-2-methylpropanoate (CAS 537667-62-2)


Increased Steric Bulk at the Ester Alpha-Carbon: Gem-Dimethyl vs. Mono-Methyl Substitution

The target compound (CAS 537667-62-2) contains a quaternary alpha-carbon with two methyl groups (gem-dimethyl), whereas the closest analog ethyl 2-(9H-purin-6-ylthio)propanoate (CAS 537667-61-1) has a tertiary alpha-carbon with one methyl group . The van der Waals volume at the alpha-position increases from approximately 16.1 ų (single methyl) to approximately 28.4 ų (gem-dimethyl), as calculated by standard atomic increment methods [1]. This 76% increase in local steric volume restricts the conformational freedom of the ester group and shields the carbonyl from nucleophilic attack, a structural feature that is directly verifiable by 1H-NMR chemical shift comparison of the alpha-methyl resonances (singlet for C(CH3)2 at ~1.5-1.6 ppm versus doublet for CH(CH3) at ~1.4-1.5 ppm) [2].

Medicinal chemistry Structure-activity relationship Metabolic stability

Divergent High-Throughput Screening Profiles Across Multiple Assay Platforms

Both the target compound (CAS 537667-62-2) and its des-methyl analog (CAS 537667-61-1) have been screened in multiple high-throughput screening campaigns, but with distinct assay target panels . The target compound was screened in: (1) a primary cell-based HTS assay for regulators of G-protein signaling 4 (RGS4) at the Johns Hopkins Ion Channel Center (External ID: JHICC_RGS_Act_HTS); (2) a luminescence-based cell-based HTS assay for mu-type opioid receptor (MOR-1) agonists at Scripps Research Institute (External ID: OPRM1-OPRD1_AG_LUMI_1536); (3) a QFRET-based HTS assay for ADAM17 inhibitors at Scripps; (4) a fluorescence-based HTS assay for muscarinic M1 receptor agonists at Scripps; and (5) a uHTS assay for unfolded protein response (UPR) activators at the Burnham Center for Chemical Genomics . The des-methyl analog was additionally screened in an LtaS inhibition assay in Staphylococcus aureus at Harvard Medical School (External ID: HMS979), which is not listed among the target compound's screening records . No target-specific quantitative potency data (IC50, EC50, % inhibition) were publicly retrievable for either compound at the time of this analysis.

HTS profiling Target engagement Selectivity screening

Predicted Enhanced Esterase Resistance via Alpha-Quaternary Carbon Shielding

Esters with alpha-quaternary carbon centers consistently exhibit reduced rates of enzymatic and chemical hydrolysis compared to esters with alpha-tertiary or alpha-secondary carbons, due to steric hindrance of nucleophilic attack at the carbonyl [1]. This principle has been quantitatively demonstrated across multiple chemical series: for example, alpha,alpha-dimethyl-substituted propanoate esters show hydrolytic half-lives 3- to 10-fold longer than their alpha-monomethyl counterparts in plasma and microsomal stability assays, depending on the ester alkyl group and assay species [2]. The target compound's gem-dimethyl substitution at C2 is predicted to confer this stability advantage, making it a more suitable candidate than CAS 537667-61-1 for applications requiring prolonged ester integrity, such as cellular prodrug strategies or sustained-release formulations. However, no direct comparative hydrolysis data for these two specific compounds have been published to date.

Metabolic stability Ester prodrug Pharmacokinetics

Increased Lipophilicity and Altered Physicochemical Profile vs. Des-Methyl Analog

The target compound (C11H14N4O2S, MW 266.32) has an additional methylene unit compared to the des-methyl analog (C10H12N4O2S, MW 252.30), increasing both molecular weight by 14 Da and predicted lipophilicity . Using the XLogP3 algorithm implemented in PubChem, the predicted logP for the target compound is approximately 1.5-1.8, compared to approximately 1.1-1.4 for the des-methyl analog [1]. This ΔlogP of ~0.3-0.4 units translates to an approximately 2-fold increase in predicted membrane partitioning, which may influence cell permeability, protein binding, and nonspecific assay binding artifacts in biochemical and cell-based screens. The molecular weight difference (266.32 vs. 252.30) also shifts the compound further within lead-like chemical space descriptors, a factor relevant for compound library design [2].

Lipophilicity Drug-likeness Physicochemical properties

Recommended Application Scenarios for Ethyl 2-((9H-Purin-6-yl)thio)-2-methylpropanoate Based on Evidence


Ester Prodrug Design Requiring Extended Hydrolytic Half-Life

For medicinal chemistry programs developing ester-based prodrugs or soft drugs where premature ester hydrolysis limits efficacy, the gem-dimethyl quaternary carbon in CAS 537667-62-2 is predicted to extend hydrolytic half-life by 3- to 10-fold compared to the des-methyl analog (CAS 537667-61-1) based on established class-level structure-stability relationships [1]. Researchers should prioritize the target compound when plasma or microsomal stability of the ester moiety is a critical design parameter, while noting that direct experimental validation of stability for this specific compound pair has not been published. [1]

HTS Panel Screening Where RGS4, ADAM17, or Mu-Opioid Receptor Activity Is of Interest

The target compound has documented deployment in HTS assays against the regulator of G-protein signaling 4 (RGS4), mu-type opioid receptor (MOR-1), ADAM17, and muscarinic M1 receptor at major screening centers including Johns Hopkins Ion Channel Center and Scripps Research Institute . For laboratories pursuing these specific targets, CAS 537667-62-2 offers prior screening provenance that the des-methyl analog does not identically replicate, as the analog's screening record includes the LtaS (Staphylococcus aureus) target not found in the target compound's panel . This differential screening history supports selecting the target compound for assays aligned with its screening record to maximize interpretability of results.

SAR Studies Investigating the Steric Tolerance of Purine-Binding Pockets

The gem-dimethyl group introduces a quaternary carbon center with a 76% larger steric volume (~28.4 vs. ~16.1 ų) compared to the mono-methyl analog [2], making the target compound a valuable probe for mapping the steric tolerance of purine-binding sites. When used in parallel with the des-methyl analog (CAS 537667-61-1), the target compound enables direct assessment of whether a given purine-binding pocket accommodates the additional methyl group. Differential biological activity between these two compounds in any assay constitutes direct evidence of steric constraints at the alpha-position, informing subsequent lead optimization. [2]

Chemical Biology Tool Compound Requiring Enhanced Membrane Permeability

The target compound's predicted XLogP3 increase of ~0.3-0.4 units over the des-methyl analog corresponds to an approximately 2-fold enhancement in membrane partitioning potential [3]. For cell-based assays where compound permeability is rate-limiting, this incremental lipophilicity gain may improve intracellular exposure. Researchers should weigh this advantage against the concomitant increase in molecular weight (266.32 vs. 252.30 Da) when operating within lead-like chemical space constraints. [3]

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